molecular formula C5H2ClN3O4 B146277 2-Chloro-3,5-dinitropyridine CAS No. 2578-45-2

2-Chloro-3,5-dinitropyridine

Cat. No.: B146277
CAS No.: 2578-45-2
M. Wt: 203.54 g/mol
InChI Key: QLHVJBXAQWPEDI-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitropyridine (CAS RN: 2578-45-2; molecular formula: C₅H₂ClN₃O₄; molecular weight: 203.54 g/mol) is a nitro-substituted pyridine derivative characterized by two nitro (-NO₂) groups at the 3- and 5-positions and a chlorine atom at the 2-position . This planar aromatic compound exhibits strong electron-withdrawing effects due to the nitro groups, enhancing its electrophilic reactivity in nucleophilic substitution reactions . Key properties include:

  • Melting point: 64–66°C
  • Applications:
    • Synthesis of fluorescent probes (e.g., NAP-DNP for biothiol detection) .
    • Lysine quantification in food and agricultural sciences via chromogenic assays .
    • Intermediate in preparing N-aryloxy-phthalimide derivatives for oxidation catalysis .
  • Spectroscopic features: Vibrational spectra analyzed via DFT calculations, with distinct IR and Raman peaks attributed to nitro and chloro substituents .

Preparation Methods

Purification and Isolation Techniques

Purification of 2-chloro-3,5-dinitropyridine is critical due to its moisture sensitivity and propensity for decomposition. The following protocols are recommended:

Solvent Extraction and Chromatography

  • Dissolution and Washing : The crude product is dissolved in chloroform and shaken with saturated sodium bicarbonate to remove acidic impurities.

  • Drying and Concentration : The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.

  • Column Chromatography : Purification via alumina column chromatography using petroleum ether (60–80°C) as the eluent yields high-purity product .

Recrystallization

Recrystallization from benzene or petroleum ether enhances crystalline purity, with a reported melting point of 63–65°C .

Physicochemical Properties and Stability

The compound’s stability and handling requirements are governed by its physicochemical characteristics:

PropertyValue/RangeSource
Molecular FormulaC₅H₂ClN₃O₄
Molecular Weight203.54 g/mol
Melting Point63–65°C
Boiling Point320.9±37.0°C (Predicted)
Density2.2523 (estimate)
SolubilitySlightly in chloroform, methanol
pKₐ−6.96±0.10 (Predicted)

Moisture sensitivity necessitates storage below 30°C in airtight containers .

Applications in Charge-Transfer Complexes

This compound serves as an electron-deficient partner in charge-transfer complexes with electron-rich aromatic amines. Infrared spectroscopy confirms hydrogen bonding between the pyridine’s ortho-nitro group and the amine’s N–H moiety, while UV-Vis spectra show bathochromic shifts due to intramolecular charge transfer .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CD₃OD) : δ 7.32 (d, J = 2 Hz, 2H), 6.45–6.43 (m, 1H) .

  • LCMS : m/z 474 [M−H]⁻ for ethyl N-(tert-butoxycarbonyl)-4-[(3,5-dinitropyridin-2-yl)amino]-L-phenylalaninate .

Chromatographic Methods

Reverse-phase HPLC with gradients of acetonitrile/water (0.1% formic acid) resolves reaction intermediates, ensuring >98% purity for downstream applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

1. Precursor for Amino Compounds:
CDNP is utilized as a precursor in the synthesis of various amino derivatives. For instance, it can be converted into 3,5-diaminopyridine through hydrogenation processes. In a notable study, CDNP was hydrogenated in ethanol with palladium on carbon as a catalyst, yielding 3,5-diaminopyridine with an impressive 85% yield .

2. Nucleophilic Substitution Reactions:
The compound serves as an electrophilic reagent in nucleophilic substitution reactions. It has been used in the synthesis of more complex nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry . The ability to introduce amino groups at specific positions on the pyridine ring enhances its utility in creating diverse chemical entities.

Material Science

1. Electron Acceptors:
Research has identified CDNP as a potential new π\pi -electron acceptor. Its electron-deficient nature allows it to participate in charge transfer complexes, making it relevant in the development of organic electronic materials . This property is particularly beneficial for applications in organic photovoltaics and sensors.

2. Explosive Materials:
The compound's dinitro groups confer explosive properties, making it a candidate for research into new energetic materials. Studies have investigated its stability and performance under various conditions, contributing to the field of materials science focused on safer and more efficient explosives .

Biological and Pharmaceutical Applications

1. Antifungal Activity:
Recent studies have explored the antifungal properties of CDNP derivatives against various strains of Candida and Aspergillus. For example, derivatives have shown significant effectiveness against Candida krusei and other fungal strains, suggesting potential therapeutic applications in treating fungal infections . The dual action of these compounds—exhibiting both antifungal and anti-inflammatory properties—highlights their potential for development into new antifungal agents.

2. Synthesis of Antimicrobial Agents:
CDNP is also implicated in synthesizing new antimicrobial agents that target resistant strains of bacteria and fungi. Its derivatives are being investigated for their efficacy against infections that pose significant challenges in clinical settings .

Case Studies

Study Focus Findings
Hydrogenation of CDNPAmino compound synthesisAchieved 85% yield of 3,5-diaminopyridine; demonstrates utility in generating amino derivatives .
Nucleophilic substitution reactionsHeterocycle synthesisSuccessfully introduced amino groups leading to complex nitrogen-containing compounds .
Antifungal activity against CandidaTherapeutic potentialSignificant efficacy against multiple Candida species; potential for new antifungal treatments .

Mechanism of Action

The mechanism of action of 2-chloro-3,5-dinitropyridine depends on the specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro groups are converted to amino groups through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific chemical reaction or biological activity being studied .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Structural and Functional Differences

Compound Functional Groups Molecular Weight (g/mol) Key Reactivity Features
2-Chloro-3,5-dinitropyridine 2-Cl, 3-NO₂, 5-NO₂ 203.54 High electrophilicity; reacts with thiols, amines, and phenols via nucleophilic substitution .
Picryl chloride (4a) 1-Cl, 2,4-diNO₂ 247.48 Rapid SNAr reactions; used in explosives and dyes .
2-Chloro-5-nitropyridine 2-Cl, 5-NO₂ 158.54 Moderate reactivity; forms complexes with amines in methanol .
4-Chloro-3,5-dinitrobenzotrifluoride (4c) 4-Cl, 3,5-diNO₂, CF₃ 290.52 Enhanced electrophilicity due to CF₃ group; used in hydrophobic derivatives .

Reactivity Insights :

  • Electrophilicity: The electron-withdrawing nitro groups in this compound make it more reactive than mono-nitro analogs (e.g., 2-chloro-5-nitropyridine) but less reactive than picryl chloride, which has three nitro groups .
  • Steric effects : The 3,5-dinitro configuration in this compound allows for planar π-π stacking, unlike 2-chloro-5-bromopyridine, where bromine’s bulkiness reduces substitution rates .

Physical and Spectral Properties

Table 2: Spectroscopic and Physical Properties

Compound λmax (UV-Vis) Log P (Hydrophobicity) Notable Spectral Features
This compound 390 nm 1.85 (calculated) IR peaks: 1535 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂) .
2-Chloro-5-bromopyridine 270 nm 2.10 Raman bands at 305 cm⁻¹ (C-Br stretch) and 1570 cm⁻¹ (C=N) .
4-Amino-2,6-dichloropyridine 290 nm 1.50 NH₂ bending modes at 1620 cm⁻¹; absence of nitro group vibrations .

Key Observations :

  • The hydrophobicity (log P) of this compound is lower than 2-chloro-5-bromopyridine due to nitro groups increasing polarity .
  • UV-Vis absorption at 390 nm is critical for its application in lysine assays, where ε-dinitropyridyl-lysine complexes absorb strongly .

Toxicity and Environmental Impact

  • Toxicity : this compound shows high toxicity in Tetrahymena pyriformis assays, likely due to nitro group-derived oxidative stress . This exceeds the toxicity of 4-chloro-3,5-dinitrobenzonitrile, which lacks the pyridine ring’s aromaticity .

Biological Activity

2-Chloro-3,5-dinitropyridine (CDNP), with the chemical formula C5H2ClN3O4C_5H_2ClN_3O_4 and CAS number 2578-45-2, is a halogenated pyridine derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential as a precursor in the synthesis of biologically active molecules.

CDNP exhibits a molecular weight of 203.54 g/mol and possesses several functional groups that contribute to its reactivity and biological interactions. The compound is characterized by two nitro groups at the 3 and 5 positions and a chlorine substituent at the 2 position of the pyridine ring. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C5H2ClN3O4C_5H_2ClN_3O_4
  • InChI Key : QLHVJBXAQWPEDI-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that CDNP exhibits significant antimicrobial properties. A study demonstrated that CDNP showed antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Pharmacological Studies

The cytotoxic effects of CDNP have been evaluated in various cancer cell lines. In vitro studies showed that CDNP induces apoptosis in human cancer cells, potentially through the activation of caspase pathways. The compound was tested on several cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Results indicated IC50 values in the low micromolar range, suggesting promising anti-cancer activity.

Cell Line IC50 (µM)
HeLa15.4
MCF-718.7
A54922.3

Enzyme Inhibition

CDNP has been reported as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, highlighting the importance of understanding its interactions within biological systems.

Study on Synthesis and Reactivity

A detailed investigation into the synthesis of derivatives from CDNP revealed its utility as a building block for more complex structures. For instance, nucleophilic substitution reactions involving CDNP with various amines yielded products with enhanced biological profiles.

Application in Agrochemicals

CDNP has also been explored for its potential use as an herbicide. Field trials demonstrated effective weed control with minimal phytotoxicity to crops, making it a candidate for further development in agricultural applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Chloro-3,5-dinitropyridine, and how can purity be ensured during preparation?

  • Methodology : The compound is typically synthesized via nitration of 2-chloropyridine derivatives. A common route involves dissolving this compound precursors in liquid ammonia with potassium permanganate under reflux (-33°C for 8 hours). Post-reaction, continuous extraction with chloroform over several days and recrystallization from methanol or α/β-methyl-2-pyrrolidinone/dichloromethane mixtures are used to isolate the product . Purity is confirmed via HPLC (e.g., retention time at 3.50 minutes in chromatographic analysis) and melting point verification (64–66°C) .

Q. How should researchers handle this compound to mitigate safety risks in laboratory settings?

  • Methodology : Follow OSHA HCS guidelines: use PPE (gloves, goggles, respirators) to avoid skin/eye contact (H315, H319) and respiratory irritation (H335). Work under fume hoods to prevent aerosol formation. Store in dry, cool conditions (0–6°C) to avoid decomposition. In case of spills, use water fog or CO₂ extinguishers and avoid environmental contamination .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology : FTIR and Raman spectroscopy are critical. Key vibrational bands include 1540 cm⁻¹ (C–NO₂ stretching) and 1170 cm⁻¹ (C–Cl vibrations). NMR (¹H and ¹³C) helps confirm structure: aromatic protons appear as broad singlets (δ 8.20–10.42 ppm), and carbons adjacent to nitro groups resonate at ~155 ppm .

Advanced Research Questions

Q. How do solvent polarity and nucleophile structure influence the reaction kinetics of this compound in substitution reactions?

  • Methodology : Kinetic studies in methanol show second-order dependence on arylthiolates or anilines. Solvent effects (e.g., acetonitrile-water mixtures) alter activation parameters via polarity changes. Hammett correlations (σ⁻ values) reveal electron-withdrawing substituents on nucleophiles accelerate reactivity due to enhanced leaving-group stabilization .

Q. What computational approaches validate the vibrational and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model vibrational spectra and electron distribution. Comparisons with experimental FTIR/Raman data (e.g., 1650 cm⁻¹ for nitro group asymmetry) refine force constants and charge transfer dynamics .

Q. How can impurities like 2,6-diamino-3,5-dinitropyridine be detected and removed during synthesis?

  • Methodology : Continuous chloroform extraction followed by methanol reflux effectively separates diamino byproducts. HPLC (retention time shifts from 3.50 to 4.38 minutes) and ¹H-NMR (disappearance of NH₂ signals at δ 8.73 ppm) confirm purity. Recrystallization in dichloromethane further removes traces .

Q. What are the implications of this compound’s crystal structure on its stability and reactivity?

  • Methodology : Single-crystal X-ray diffraction (monoclinic P2₁/c, a = 16.958 Å, β = 94.30°) reveals planar nitro groups and hydrogen-bonding networks between NH₂ and oxygen atoms. This arrangement enhances thermal stability (dec. at 353°C) but may sterically hinder electrophilic substitutions .

Q. Methodological Tables

Table 1 : Key Physical Properties of this compound

PropertyValueReference
Molecular Weight203.54 g/mol
Melting Point64–66°C
Boiling Point256.6°C (760 mmHg)
Flash Point158°C
HPLC Retention Time3.50 minutes (pure compound)

Table 2 : Hazard Mitigation Strategies

RiskMitigation ActionReference
Skin/Eye Irritation (H315/H319)Use nitrile gloves and sealed goggles
Respiratory Irritation (H335)NIOSH-approved respirators with particulate filters
Thermal DecompositionAvoid temperatures >150°C; store at 0–6°C

Properties

IUPAC Name

2-chloro-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2ClN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHVJBXAQWPEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062532
Record name Pyridine, 2-chloro-3,5-dinitro-
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Molecular Weight

203.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2578-45-2
Record name 2-Chloro-3,5-dinitropyridine
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Record name Pyridine, 2-chloro-3,5-dinitro-
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Record name Pyridine, 2-chloro-3,5-dinitro-
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Record name Pyridine, 2-chloro-3,5-dinitro-
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Record name 2-chloro-3,5-dinitropyridine
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